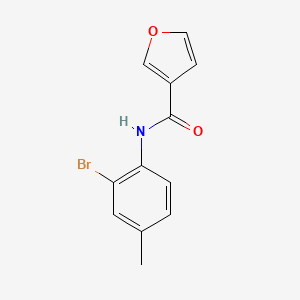
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate, also known as Cinnamyl cyanide, is a chemical compound that belongs to the family of organic compounds known as cinnamyl derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anti-inflammatory and antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in lab experiments is its high purity and high yield. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity. The compound may be harmful if ingested, inhaled, or absorbed through the skin. Therefore, caution should be exercised when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate in scientific research. One direction is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral activities. Another direction is the investigation of the compound's anti-inflammatory and antioxidant properties for the treatment of various diseases. Additionally, the compound's potential toxicity should be further investigated to ensure safe handling in lab experiments.
Synthesemethoden
The synthesis of (4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One of the most common methods is the reaction of cinnamyl alcohol with cyanogen bromide in the presence of a base. Another method involves the reaction of cinnamyl chloride with sodium cyanide in the presence of a catalyst. Both methods yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate has been widely used in scientific research due to its unique properties. This compound is known to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to possess anti-inflammatory and antioxidant properties. This compound has been used in the development of new drugs, especially those used in the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
(4-cyanophenyl)methyl (E)-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-2-4-15(5-3-14)10-11-18(20)21-13-17-8-6-16(12-19)7-9-17/h2-11H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKDGGJWROLIR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)










